molecular formula C22H14N2OS B2959939 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile CAS No. 312757-73-6

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile

Cat. No.: B2959939
CAS No.: 312757-73-6
M. Wt: 354.43
InChI Key: HFQHSOGXRMKJRX-CPNJWEJPSA-N
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Description

(E)-2-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a biphenyl group at the 4-position and a furan-2-yl moiety at the acrylonitrile β-carbon. Its E-configuration is critical for bioactivity, as stereochemistry often dictates molecular interactions . Acrylonitrile derivatives are recognized for diverse pharmacological properties, including acaricidal, antiviral, and anticancer activities . The compound’s synthesis typically involves Hantzsch thiazole formation or palladium-catalyzed cross-coupling reactions, yielding planar or near-planar geometries that influence crystal packing and solubility .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2OS/c23-14-19(13-20-7-4-12-25-20)22-24-21(15-26-22)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-13,15H/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQHSOGXRMKJRX-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=CO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is a compound that has garnered attention for its potential biological activities. Its structure includes a thiazole moiety, biphenyl substituents, and a furan ring, which are known to contribute to various pharmacological properties. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its anticancer potential, mechanism of action, and structure-activity relationships (SAR).

PropertyValue
CAS Number 476675-61-3
Molecular Formula C25H19N3S
Molar Mass 393.5 g/mol
Structural Formula Structure

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a study evaluating the effects of this compound on MCF-7 cells:

  • IC50 Value : The compound showed an IC50 of approximately 12 µM after 48 hours of treatment.
  • Mechanism : Flow cytometry analysis indicated that treatment led to an increase in the sub-G1 population, suggesting apoptosis induction.

Structure-Activity Relationship (SAR)

The structural components of this compound are critical in determining its biological activity. Modifications in the biphenyl or thiazole moieties can significantly impact potency.

Key Findings on SAR:

  • Biphenyl Substituents : Variations in the biphenyl substituent have shown to enhance or diminish anticancer activity. For instance, introducing electron-withdrawing groups at specific positions increased potency.
    ModificationActivity Change
    4-ClIncreased
    4-MeDecreased
  • Thiazole Ring : Alterations in the thiazole structure can affect binding affinity to target proteins involved in cancer cell proliferation.

Pharmacokinetics and Bioavailability

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolic stability was assessed in liver microsomes, indicating a half-life suitable for further development as a therapeutic agent.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The biphenyl group in the target compound may enhance π-π stacking with biological targets, while furan’s electron-rich nature could facilitate hydrogen bonding . Replacing furan with thiophen-2-yl (as in ) introduces sulfur-based interactions but may reduce polarity. Amino substituents (e.g., 4-fluorophenylamino in ) improve binding affinity in anticancer screens, likely through hydrogen bonding or charge transfer.

Stereochemical Specificity :

  • The E-configuration in acrylonitriles is crucial for bioactivity, as Z-isomers often exhibit diminished potency due to steric hindrance .

Synthetic Flexibility :

  • Analog synthesis frequently employs Hantzsch thiazole cyclization (e.g., ) or Suzuki-Miyaura cross-coupling (e.g., ), with yields varying based on substituent bulkiness.

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